

UCM707: A Technical Guide for Researchers

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Compound of Interest

Compound Name: UCM707

Cat. No.: B14793565

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This technical guide provides an in-depth overview of **UCM707**, a potent and selective endocannabinoid uptake inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology and therapeutic potential of modulating the endocannabinoid system.

Core Compound Specifications

UCM707 is chemically known as N-(3-furanylmethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Source
CAS Number	390824-20-1	^{[1][2][3][4][5]}
Molecular Weight	383.57 g/mol	^{[3][4][5]}
Molecular Formula	C25H37NO2	^{[1][3][4][5]}

Mechanism of Action and Pharmacological Profile

UCM707 functions as a highly potent and selective inhibitor of the anandamide transporter, effectively blocking the reuptake of the endocannabinoid anandamide (AEA) into cells.^{[6][7]} This inhibition leads to an increase in the extracellular concentration of AEA, thereby potentiating its effects on cannabinoid receptors.

The selectivity of **UCM707** is a key feature. It displays a significantly higher affinity for the anandamide transporter compared to other components of the endocannabinoid system, such as the fatty acid amide hydrolase (FAAH) enzyme and the cannabinoid receptors CB1 and CB2.

Target	IC50 / Ki	Source
Anandamide Transporter	IC50: 0.8 μ M	[3] [5]
Fatty Acid Amide Hydrolase (FAAH)	IC50: 30 μ M	[3] [5]
CB1 Receptor	Ki: 4700 nM	[3] [5]
CB2 Receptor	Ki: 67 nM	[3] [5]
VR1 (TRPV1) Receptor	Ki: > 5000 nM	[3] [5]

By augmenting endogenous anandamide levels, **UCM707** has been shown to modulate various physiological and pathological processes. Research indicates its involvement in neuroinflammation, where it can reduce the release of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-1beta (IL-1 β). Furthermore, studies have demonstrated that subchronic administration of **UCM707** can alter the levels of key neurotransmitters, including serotonin, GABA, dopamine, and norepinephrine, in different regions of the brain.[\[3\]](#)

Signaling Pathway

The primary mechanism of **UCM707** involves the potentiation of anandamide signaling. The following diagram illustrates the effect of **UCM707** on the endocannabinoid signaling pathway.

UCM707 inhibits anandamide reuptake, increasing its synaptic availability.

Experimental Protocols

Anandamide Uptake Inhibition Assay

This protocol provides a method for assessing the inhibitory effect of **UCM707** on anandamide uptake in a neuronal cell line.

Materials:

- Neuro-2a cells (or other suitable neuronal cell line)
- 12-well cell culture plates
- Serum-free cell culture medium
- [³H]-Anandamide (radiolabeled)
- Unlabeled anandamide
- **UCM707**
- OMDM-1 (or other positive control for uptake inhibition)
- Phosphate-buffered saline (PBS) containing 1% (w/v) Bovine Serum Albumin (BSA)
- 0.5 M NaOH
- Scintillation counter and vials

Procedure:

- Cell Seeding: Seed Neuro-2a cells in 12-well plates and grow to confluency.
- Pre-incubation:
 - Wash the cells with serum-free medium.
 - Pre-incubate the cells in triplicate with serum-free medium containing either vehicle, **UCM707** at various concentrations (e.g., 0.1, 1, 10 μM), or a positive control inhibitor for 10 minutes at 37°C.[8]
- Anandamide Incubation:
 - To each well, add anandamide (e.g., 400 nM final concentration) supplemented with [³H]-anandamide.[8]

- Incubate the plates for 15 minutes at 37°C.[8]
- To distinguish between active transport and passive diffusion, a parallel set of experiments should be conducted at 4°C.[9]
- Washing:
 - Aspirate the medium from the wells.
 - Wash the cells three times with ice-cold PBS containing 1% BSA to remove extracellular [³H]-anandamide.[9]
- Cell Lysis and Measurement:
 - Lyse the cells by adding 0.5 M NaOH to each well and resuspending.[9]
 - Transfer the lysate to scintillation vials.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Subtract the counts from the 4°C control wells (passive diffusion) from the 37°C wells (total uptake) to determine the active uptake.
 - Calculate the percentage inhibition of anandamide uptake for each concentration of **UCM707** relative to the vehicle control.
 - Determine the IC₅₀ value of **UCM707**.

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